molecular formula C21H27N5O3S B2881584 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 1359433-53-6

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B2881584
CAS No.: 1359433-53-6
M. Wt: 429.54
InChI Key: XKRDYBAKQSZLQL-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyrimidine derivative featuring a thioether linkage and an isopropyl acetamide side chain. Its core structure includes a pyrazolo[4,3-d]pyrimidin-7-one scaffold substituted with a 4-methoxyphenylmethyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The sulfanyl group at position 5 connects to an N-isopropyl acetamide moiety.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-6-26-19-18(14(4)24-26)23-21(30-12-17(27)22-13(2)3)25(20(19)28)11-15-7-9-16(29-5)10-8-15/h7-10,13H,6,11-12H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDYBAKQSZLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis may start with the preparation of the pyrazolo[4,3-d]pyrimidine core, which is then functionalized with the methoxybenzyl group and the isopropylacetamide moiety through a series of reactions involving nucleophilic substitution and acylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Target
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 1-ethyl, 3-methyl, 6-(4-methoxyphenylmethyl), 5-sulfanyl-N-isopropyl acetamide ~500 (estimated) Not explicitly stated (inferred kinase or protease inhibition)
Compound 13 Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), 3,8-diphenyl, carboxamide linkage 752.24 Likely cytotoxic or enzyme inhibitory
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide Pyrimidine-thioether 2-methyl, 6-pyridinyl, N-(3,4-dimethoxyphenyl) 415.47 Kinase inhibition (hypothesized)
MK-0974 Azepane-piperidine 2,3-difluorophenyl, trifluoroethyl, imidazo[4,5-b]pyridin-1-yl 631.58 CGRP receptor antagonist

Key Observations:

  • Thioether Linkage : The sulfanyl group in the target compound and Compound 13 enhances binding to cysteine-rich enzymatic pockets, a feature critical for selective inhibition .
  • 4-Methoxyphenyl Group : This substituent, present in the target compound and Compound 13 , improves lipophilicity and membrane permeability, akin to findings in pyridine derivatives .
  • Acetamide Side Chain : The N-isopropyl acetamide in the target compound mirrors the trifluoroethyl group in MK-0974 , which optimizes oral bioavailability by balancing hydrophobicity and metabolic stability.

Pharmacokinetics:

  • The isopropyl acetamide moiety may enhance oral absorption, similar to the trifluoroethyl group in MK-0974 .
  • Molecular weight (~500 g/mol) aligns with Lipinski’s rules, suggesting favorable drug-likeness.

Biological Activity

The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide (CAS Number: 1358373-12-2) is a member of the pyrazolopyrimidine class of compounds. This compound exhibits a complex structure characterized by a pyrazole ring fused with a pyrimidine moiety, along with various substituents that may influence its biological activity.

The molecular formula for this compound is C26H29N5O3SC_{26}H_{29}N_{5}O_{3}S, with a molecular weight of 491.6 g/mol. The presence of functional groups such as sulfanyl and acetamide is significant for its potential biological interactions.

Biological Activity Overview

Research has indicated that pyrazolopyrimidine derivatives, including the compound , exhibit a range of biological activities, particularly in the fields of oncology and inflammation. The following sections provide detailed insights into the biological activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For example:

  • Mechanism of Action : Pyrazolopyrimidines have been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
  • Case Study : A study conducted by Li et al. demonstrated that compounds similar to this derivative displayed significant cytotoxicity against various cancer cell lines, including MCF7 and HCT116. The IC50 values for these compounds ranged from 0.39 µM to 4.2 µM, indicating potent anticancer activity .
  • Table of Anticancer Activity :
CompoundCell LineIC50 (µM)Reference
Compound AMCF70.46 ± 0.04
Compound BHCT1160.39 ± 0.06
Compound CA3754.2

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolopyrimidine derivatives are also noted for their anti-inflammatory effects.

  • Inhibition of Inflammatory Pathways : These compounds can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators, thereby reducing inflammation in various models.
  • Research Findings : Recent advancements in drug design have identified several pyrazole derivatives that exhibit anti-inflammatory properties comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanistic Studies

Understanding the mechanism by which this compound exerts its biological effects is crucial for future therapeutic applications.

  • Kinase Inhibition : Research indicates that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at different phases, leading to decreased proliferation of cancer cells .

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